tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate
CAS No.: 1286264-29-6
Cat. No.: VC6877730
Molecular Formula: C17H30N2O3
Molecular Weight: 310.438
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286264-29-6 |
---|---|
Molecular Formula | C17H30N2O3 |
Molecular Weight | 310.438 |
IUPAC Name | tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate |
Standard InChI | InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) |
Standard InChI Key | VMSVHAJBHVQJFN-HDJSIYSDSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[trans-4-[(cyclopentylcarbonyl)amino]cyclohexyl]carbamate, reflects its structural complexity. The cyclohexyl ring adopts a trans-configuration at the 1 and 4 positions (denoted as 1R*,4R*), ensuring spatial orientation critical for molecular interactions . The tert-butyl carbamate group acts as a protective moiety for the amine functionality, while the cyclopentanecarbonylamino substituent introduces steric and electronic effects that influence reactivity .
Stereochemical Considerations
The stereodescriptor 1R*,4R* indicates the relative configuration of the cyclohexyl ring, where both chiral centers adopt the R configuration. This stereochemistry is pivotal in determining the compound’s binding affinity and selectivity in potential biological applications, though specific studies on its enantiomeric activity remain unexplored in available literature .
Synthesis and Characterization
Analytical Characterization
Standard characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for confirming stereochemistry, infrared (IR) spectroscopy for identifying carbonyl () and carbamate () stretches, and mass spectrometry for verifying molecular weight . High-performance liquid chromatography (HPLC) ensures purity, particularly given the compound’s application in pharmaceutical intermediates .
Physicochemical Properties
Thermodynamic and Solubility Data
The compound exhibits a predicted pKa of , suggesting moderate basicity under physiological conditions . Its low aqueous solubility, inferred from a density of , necessitates the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) in synthetic workflows .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 310.43 g/mol |
Boiling Point | 497.3 \pm 25.0 \, ^\circ\text{C} |
Density | |
pKa |
Applications in Research and Industry
Role in Organic Synthesis
As a Boc-protected amine, this compound is instrumental in peptide synthesis and heterocyclic chemistry, where temporary amine protection is required to prevent undesired side reactions . Its cyclopentanecarbonyl group may also serve as a directing group in transition metal-catalyzed cross-coupling reactions .
Pharmaceutical Relevance
While direct pharmacological data are unavailable, structurally related carbamates are employed as intermediates in antiviral and anticancer agents . The stereospecificity of this compound suggests potential utility in designing chiral catalysts or receptor-targeted therapies, though further studies are necessary .
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